3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane
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Overview
Description
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a non-coplanar structure that can mimic various substituted phenyl rings in drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane typically involves the N-alkylation of a suitable precursor. One common method is the reaction of a spirocyclic amine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Propargyl bromide, sodium hydroxide, and phase-transfer catalysts.
Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex polycyclic structures, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A non-coplanar benzene bioisostere used in drug design.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a propargyl group used in synthetic chemistry.
Uniqueness
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which provides a rigid and non-coplanar framework. This makes it a valuable scaffold in drug design, offering distinct advantages over more flexible or planar structures.
Properties
Molecular Formula |
C9H13N |
---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-prop-2-ynyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2 |
InChI Key |
LXAOOFXCXWRONC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CNC12CCC2 |
Origin of Product |
United States |
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